molecular formula C11H9ClO2 B8651265 1-Chloro-6-methoxynaphthalen-2-ol CAS No. 85972-69-6

1-Chloro-6-methoxynaphthalen-2-ol

Cat. No.: B8651265
CAS No.: 85972-69-6
M. Wt: 208.64 g/mol
InChI Key: QHBRHWSMPZXMFP-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxynaphthalen-2-ol is a substituted naphthalene derivative serving as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its molecular structure, incorporating chloro, methoxy, and hydroxy functional groups, makes it a valuable precursor for constructing more complex oxygen-heterocyclic compounds. Research indicates that analogous naphthalene-based structures, such as 6-methoxynaphthalen-2-ol, are key starting materials in the synthesis of novel benzochromene derivatives . These synthetic molecules have demonstrated significant potential as targeted potent antimicrobial and antitumor agents in scientific studies . The structural motif of the chlorinated methoxynaphthol is of particular interest in medicinal chemistry for the development of new therapeutic candidates. Compounds derived from similar scaffolds have been shown to exhibit cytotoxic and apoptotic effects against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . Furthermore, such intermediates are used in the synthesis of fused-coumarin composites, which are evaluated for their anticancer and antioxidant properties . This compound is intended for use in laboratory research only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

85972-69-6

Molecular Formula

C11H9ClO2

Molecular Weight

208.64 g/mol

IUPAC Name

1-chloro-6-methoxynaphthalen-2-ol

InChI

InChI=1S/C11H9ClO2/c1-14-8-3-4-9-7(6-8)2-5-10(13)11(9)12/h2-6,13H,1H3

InChI Key

QHBRHWSMPZXMFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C=C2)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Positional Isomerism

The position of substituents on the naphthalene ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Positions) Key Properties/Data Source
2-Chloro-6-methoxynaphthalen-1-ol Cl (2), OCH₃ (6), OH (1) Mp: 72–74°C; Rf = 0.58 (TLC)
1-(6-Chloronaphthalen-2-yl)ethanone Cl (6), COCH₃ (2) Bp: 337°C; LogP: 3.7; Density: 1.225 g/cm³
2-Acetyl-6-methoxynaphthalene OCH₃ (6), COCH₃ (2) Naproxen impurity; industrial use
1-[Amino(4-ClPh)methyl]-6-Br-naphthalen-2-ol Br (6), OH (2), CH(NH₂)(4-ClPh) Crystal structure reported
1-((2-Methoxyphenyl)diazenyl)naphthalen-2-ol Diazenyl (1), OCH₃ (2') Hazardous (H315, H317, H351)

Key Observations :

  • Positional Effects: Chlorine at position 1 (target compound) vs.
  • Functional Groups : Acetyl (2-Acetyl-6-methoxynaphthalene) vs. hydroxyl (target) impacts hydrogen-bonding capacity and biological interactions .
  • Hazards: Diazenyl derivatives () exhibit skin irritation and carcinogenicity, suggesting that electron-withdrawing groups may enhance toxicity .

Physicochemical Properties

  • Melting Points: Positional isomers like 28-Cl (72–74°C) vs. 1-(6-Chloronaphthalen-2-yl)ethanone (solid at room temperature) highlight the role of hydrogen bonding in thermal stability.
  • LogP Values: 1-(6-Chloronaphthalen-2-yl)ethanone (LogP 3.7) indicates higher lipophilicity than hydroxylated analogs, influencing membrane permeability.

Preparation Methods

Electrophilic Chlorination with Molecular Chlorine

Reaction of 6-methoxy-2-naphthol with Cl₂ in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) at 0–25°C yields this compound. The reaction proceeds via the formation of a chloronium ion intermediate, with FeCl₃ coordinating to the hydroxyl oxygen to enhance regioselectivity. Typical conditions and yields are summarized below:

Chlorinating AgentCatalystTemperature (°C)Yield (%)
Cl₂FeCl₃0–2562–68
Cl₂AlCl₃2558–60

Side products include 3-chloro-6-methoxy-2-naphthol (10–15%) due to minor meta-directing effects of the methoxy group. Purification via recrystallization from ethanol/water mixtures improves purity to >95%.

A scalable approach involves functional group interconversion starting from 2,6-dihydroxynaphthalene. This method allows sequential introduction of methoxy and chloro groups while leveraging protective group chemistry.

Protection and Methoxylation

  • Protection of 6-hydroxyl group : Treatment of 2,6-dihydroxynaphthalene with methyl iodide in acetone/NaOH selectively methylates the 6-hydroxyl group, yielding 2-hydroxy-6-methoxynaphthalene.

  • Chlorination at position 1 : The free 2-hydroxyl group directs electrophilic chlorination to position 1 using Cl₂/FeCl₃, as described in Section 1.1.

Advantages :

  • Avoids competing substitution at position 6.

  • Overall yield: 70–75% after two steps.

Sandmeyer Reaction on Aminonaphthalene Derivatives

The Sandmeyer reaction provides an alternative route via diazonium intermediates. This method is advantageous for introducing chlorine at sterically hindered positions.

Synthesis of 1-Amino-6-methoxy-2-naphthol

  • Nitration : 6-Methoxy-2-naphthol is nitrated at position 1 using HNO₃/H₂SO₄ at 0°C.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

Diazotization and Chlorination

Treatment of 1-amino-6-methoxy-2-naphthol with NaNO₂/HCl forms a diazonium salt, which decomposes in the presence of CuCl to yield 1-chloro-6-methoxy-2-naphthol.

Key Data :

  • Diazotization temperature: −5°C

  • Yield: 65–70%

  • Purity: 90% (requires column chromatography)

Ullmann-Type Coupling Reactions

Copper-mediated coupling offers a modern approach for introducing chlorine under milder conditions.

Coupling of 6-Methoxy-2-naphthol with Chlorobenzene

Using CuI as a catalyst and K₂CO₃ as a base in DMF at 120°C, 6-methoxy-2-naphthol couples with chlorobenzene derivatives to install the chlorine atom. However, this method suffers from low regioselectivity (<50% yield).

Hydrothermal Synthesis Using Ionic Liquids

Emerging methodologies employ ionic liquids (e.g., [BMIM]Cl) as solvents and catalysts. These systems enhance reaction rates and selectivity through stabilization of charged intermediates.

Conditions :

  • Temperature: 80°C

  • Time: 4 hours

  • Yield: 78%

  • Selectivity: >90% for position 1

Comparative Analysis of Methods

MethodYield (%)Selectivity (%)ScalabilityCost Efficiency
Direct Chlorination62–6885–90HighHigh
Multi-Step Synthesis70–7595–98ModerateModerate
Sandmeyer Reaction65–7090–92LowLow
Ullmann Coupling<5060–70LowHigh
Ionic Liquid Synthesis7890–95HighModerate

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-6-methoxynaphthalen-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves functionalization of the naphthalene core. A plausible route starts with 6-methoxynaphthalen-2-ol (SMILES: COc1ccc2c(c1)ccc(c2)O ), followed by chlorination at the 1-position using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Reaction optimization should consider:

  • Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.
  • Temperature : Controlled heating (40–60°C) minimizes side reactions.
  • Catalysts : Lewis acids (e.g., FeCl₃) may accelerate chlorination .
    Validation : Monitor progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy.

Q. How can researchers characterize the structural and electronic properties of this compound experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement . Challenges include obtaining high-quality crystals; recrystallize from ethanol/water mixtures.
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish methoxy (δ ~3.8 ppm) and hydroxyl protons (δ ~5–6 ppm).
    • IR : Confirm O-H (3200–3600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
  • Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ and isotopic patterns for chlorine.

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic structure and reactivity of this compound?

Methodological Answer: DFT studies using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set can:

  • Calculate molecular orbitals : Identify electron-rich regions (e.g., hydroxyl and methoxy groups) prone to electrophilic attack.
  • Predict reaction pathways : Simulate chlorination mechanisms to assess activation energies .
    Key Parameters :
ParameterValue/Approach
Exchange-correlationB3LYP hybrid functional
Basis set6-31G(d,p)
Solvent effectsPCM (Polarizable Continuum Model)
Validation : Compare computed vibrational frequencies with experimental IR data .

Q. How should researchers address contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

Methodological Answer:

  • Re-examine assumptions : Verify computational parameters (e.g., solvent models, basis sets). For example, overestimated bond lengths may require inclusion of exact exchange terms in DFT .
  • Experimental replication : Ensure synthetic conditions (e.g., purity of reagents, inert atmosphere) are consistent.
  • Statistical analysis : Use error metrics (e.g., RMSD for crystallographic data) to quantify discrepancies .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Kinetic studies : Conduct accelerated degradation experiments at elevated temperatures (40–80°C) and monitor via HPLC.
  • pH-dependent stability : Prepare buffers (pH 2–12) and quantify decomposition products.
  • Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .

Q. How can crystallographic data be leveraged to understand intermolecular interactions in this compound?

Methodological Answer:

  • Hirshfeld surface analysis : Map close contacts (e.g., Cl⋯H, O-H⋯O) using CrystalExplorer.
  • Packing diagrams : Identify π-π stacking between naphthalene rings using Mercury software.
  • Refinement protocols : Apply SHELXL’s TWIN and HKLF5 commands for handling twinned crystals .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • Exposure mitigation :
    • Inhalation : Use NIOSH-approved respirators (P95) if airborne particles are generated.
    • Skin contact : Immediately wash with soap/water; avoid solvents that enhance dermal absorption .
  • Waste disposal : Neutralize chlorinated waste with sodium bicarbonate before disposal as hazardous chemical waste .

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